molecular formula C9H10ClF2NO B15319668 2,2-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride

2,2-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride

Cat. No.: B15319668
M. Wt: 221.63 g/mol
InChI Key: LUVZNYZMHHWXRD-UHFFFAOYSA-N
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Description

2,2-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzoxazepine family, which is characterized by a seven-membered ring containing both oxygen and nitrogen atoms. The presence of fluorine atoms further enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride typically involves multi-step organic reactions. One common method includes the condensation of a suitable benzoxazepine precursor with difluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Purification steps, including crystallization and chromatography, are essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated compounds.

Scientific Research Applications

2,2-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is used in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, making it a potential candidate for drug development and other therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenol
  • 1,5-Difluoro-2,4-dinitrobenzene
  • 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-2’,3,5-trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl

Uniqueness

Compared to similar compounds, 2,2-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride stands out due to its unique seven-membered ring structure and the presence of both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it a versatile compound in various applications.

Properties

Molecular Formula

C9H10ClF2NO

Molecular Weight

221.63 g/mol

IUPAC Name

2,2-difluoro-4,5-dihydro-3H-1,4-benzoxazepine;hydrochloride

InChI

InChI=1S/C9H9F2NO.ClH/c10-9(11)6-12-5-7-3-1-2-4-8(7)13-9;/h1-4,12H,5-6H2;1H

InChI Key

LUVZNYZMHHWXRD-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OC(CN1)(F)F.Cl

Origin of Product

United States

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